1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azetidine-3-carboxamide
Description
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azetidine-3-carboxamide is a heterocyclic small molecule featuring a pyrimidine core substituted with a pyrazole moiety, an azetidine ring, and a carboxamide group linked to a dimethyl-oxo-phenylpyrazolyl pharmacophore. The azetidine ring introduces conformational rigidity, which may enhance binding specificity compared to more flexible analogs .
Properties
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8O2/c1-15-20(22(32)30(27(15)2)17-7-4-3-5-8-17)26-21(31)16-12-28(13-16)18-11-19(24-14-23-18)29-10-6-9-25-29/h3-11,14,16H,12-13H2,1-2H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDFYOMNZHCJOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)azetidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 423.5 g/mol. The structure features multiple heterocycles, including pyrazole and pyrimidine rings, which are known for their diverse biological activities.
Antimicrobial Properties
Recent studies suggest that compounds with similar structural motifs exhibit significant antimicrobial activities. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have shown promise as antimicrobial agents against various bacterial strains. The activity is often attributed to their ability to inhibit bacterial enzymes or disrupt cellular processes.
Anticancer Activity
Compounds containing pyrazole and pyrimidine moieties have been investigated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation and survival pathways. For example, a related compound demonstrated IC50 values in the low micromolar range against several cancer cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Studies have shown that similar structures can act as inhibitors for enzymes such as protein kinases and phosphodiesterases. This inhibition can lead to therapeutic effects in conditions like cancer and inflammation.
Case Studies
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial activity of a series of pyrazolo[1,5-a]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. Among the tested compounds, those with structural similarities to our target compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 8 | S. aureus |
| B | 16 | E. coli |
| C | 32 | S. aureus |
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyrazolo[1,5-a]pyrimidines against various cancer cell lines. One derivative showed an IC50 value of 2.5 µM against A549 lung cancer cells, indicating significant cytotoxicity .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Compounds with similar structures have been shown to inhibit key kinases involved in cell signaling pathways.
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Certain pyrazole derivatives induce oxidative stress in cancer cells, leading to apoptosis.
Comparison with Similar Compounds
Key Observations :
- Compared to isoindole-dione derivatives (e.g., ), the pyrimidine-pyrazole core may offer improved solubility due to reduced planarity and fewer aromatic stacking interactions .
Physicochemical Properties and QSAR Insights
Using quantum structural descriptors (QSAR), the target compound’s van der Waals volume and electronic properties (e.g., dipole moment) are critical for its interaction with hydrophobic enzyme pockets or polar binding sites. Comparative analysis reveals:
- LogP : Estimated at ~2.1 (moderate lipophilicity), lower than isoindole-dione analogs (~3.5) , suggesting better aqueous solubility.
- Hydrogen Bonding : The carboxamide and pyrazole NH groups enable strong intermolecular interactions, akin to hydrogen-bonding patterns observed in antipyrine derivatives . This contrasts with weaker intramolecular hydrogen bonding in 3-hydroxyflavones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
